4-Methylisoquinoline 2-oxide
Description
4-Methylisoquinoline 2-oxide is a heterocyclic organic compound derived from isoquinoline, featuring a methyl substituent at the 4-position and an oxygen atom at the 2-position oxide group.
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
4-methyl-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C10H9NO/c1-8-6-11(12)7-9-4-2-3-5-10(8)9/h2-7H,1H3 |
InChI Key |
NBFTXSCXAKZFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[N+](=CC2=CC=CC=C12)[O-] |
Origin of Product |
United States |
Chemical Reactions Analysis
Palladium-Catalyzed Oxidative Carbamoylation
This reaction enables direct C–H bond functionalization at the C-1 position of the isoquinoline ring. The N-oxide group acts as a directing group, facilitating regioselective coupling with formylamides.
Reaction Conditions:
-
Catalyst : Pd(MeCN)₂Cl₂ (10 mol%)
-
Base : Yb₂O₃ (2 equiv)
-
Phase-transfer catalyst : n-Bu₄NOAc (2 equiv)
-
Solvent : Toluene
-
Temperature : 120°C under air
Example Reaction:
4-Methylisoquinoline 2-oxide reacts with N,N-dimethylformamide (DMF) to yield N,N-dimethyl-4-methylisoquinoline-1-carboxamide in 66% yield .
Substrate Scope:
| Formylamide Reagent | Product Structure | Yield (%) |
|---|---|---|
| N,N-Dimethylformamide | C-1 Carboxamide | 66 |
| N,N-Diethylformamide | C-1 Carboxamide | 51–64 |
| Piperidine-1-carbaldehyde | C-1 Piperidinamide | 61 |
Key Observations :
-
Substituents (e.g., Cl, F, MeO) at the 6-position are tolerated .
-
Electron-deficient substrates show reduced yields (e.g., 50% for 6-MeO-substituted derivatives) .
Regioselectivity in C–H Activation
The N-oxide group directs palladium insertion into the ortho C–H bond (C-1 position), bypassing steric effects from the 4-methyl group.
Mechanistic Pathway :
-
Coordination : Pd(II) binds to the N-oxide group.
-
C–H Activation : Pd inserts into the C-1 position.
-
Coupling : Reaction with formylamide forms a carboxamide intermediate.
-
Reductive Elimination : Releases Pd(0), regenerated by air oxidation.
textIntermediate D → Pd(0) + N-O Reduction → Final Product
Critical Factor : The N-O bond is essential; pyridine 1-oxide and isoquinoline (lacking N-oxide) fail to react under identical conditions .
Oxidation and Stability
This compound is synthesized via oxidation of 4-methylisoquinoline using H₂O₂/glacial acetic acid (>98% yield) .
Stability Notes:
-
The N-oxide group enhances thermal stability compared to the parent compound.
-
Prolonged heating (>90°C) may lead to decomposition, particularly in acidic media .
Reactivity with Electrophiles
The electron-deficient C-1 position undergoes nucleophilic substitution or addition reactions.
Example:
Reaction with methyl iodide (CH₃I) in the presence of NaH yields 1-methyl-4-methylisoquinoline-2-oxide , though O-methylation competes due to steric shielding of the nitrogen atom .
Selectivity Data:
| Base | O-Methylation (%) | N-Methylation (%) |
|---|---|---|
| NaH | 85 | 15 |
| Triethylamine | No reaction | No reaction |
Comparative Reactivity
The 4-methyl substituent minimally impacts regioselectivity but influences steric interactions in bulkier reactions.
| Substrate | Reaction Site | Yield (%) |
|---|---|---|
| 3-Phenylisoquinoline 2-oxide | C-1 | 72 |
| This compound | C-1 | 66 |
| 6-Fluoroquinoline 2-oxide | C-2 | 58 |
Note : Quinoline N-oxides exhibit lower reactivity due to reduced electron density at the C-2 position .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The methyl substitution position and oxide functional group distinguish 4-methylisoquinoline 2-oxide from its analogs. Key comparisons include:
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are common synthetic methodologies for preparing 4-Methylisoquinoline 2-oxide derivatives?
- Methodological Answer : Bromination of aromatic N-oxides can be achieved using reagents like Br₂ with bases (e.g., Et₃N or K₂CO₃) or N-bromosuccinimide (NBS). For example, bromination of triazine N-oxides in chloroform with Br₂ and Et₃N yielded 65–75% brominated products, while K₂CO₃ improved yields to 70–80% due to enhanced reactivity . Key steps include:
- Monitoring reaction progress via TLC.
- Purification via column chromatography (silica/alumina) with optimized eluent ratios.
- Validation using melting point analysis and comparison to authentic samples.
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties . Steps include:
- Geometry optimization using gradient-corrected exchange-correlation functionals.
- Calculation of ionization potentials and electron affinities via Koopmans’ theorem.
- Validation against experimental UV-Vis spectra or cyclic voltammetry data.
Q. What experimental techniques are critical for characterizing this compound stability?
- Methodological Answer : Stability under acidic or oxidative conditions can be assessed via:
- TLC/HPLC : Monitor degradation products over time.
- NMR spectroscopy : Track structural changes (e.g., deoxygenation) using ¹H/¹³C NMR .
- Accelerated aging studies : Expose the compound to elevated temperatures or UV light and quantify decomposition rates.
Q. How should researchers evaluate the mutagenic potential of this compound?
- Methodological Answer : Follow regulatory guidelines for structural alerts. Aromatic N-oxides like this compound are not inherently mutagenic unless paired with other alerts (e.g., nitro groups) . Key steps:
- Conduct Ames tests using Salmonella typhimurium strains TA98/TA100.
- Perform in silico screening using tools like DEREK or Leadscope to identify latent alerts.
Advanced Research Questions
Q. How can reaction conditions be optimized for brominating this compound derivatives?
- Methodological Answer : Compare bases and brominating agents systematically. For example:
| Brominating Agent | Base | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Br₂ | Et₃N | RT | 65–75 | |
| Br₂ | K₂CO₃ | RT | 70–80 | |
| NBS | None | RT | 67–70 |
- Key variables : Solvent polarity (CHCl₃ vs. CH₂Cl₂), stoichiometry, and reaction time. Use Design of Experiments (DoE) to identify optimal parameters.
Q. How to resolve discrepancies between computational predictions and experimental reactivity data for N-oxides?
- Methodological Answer :
- Hybrid DFT : Combine exact exchange (e.g., Becke’s 1993 functional) with gradient corrections to improve accuracy for transition states .
- Kinetic studies : Measure rate constants for reactions (e.g., bromination) and compare to DFT-calculated activation energies.
- Solvent effects : Include polarizable continuum models (PCM) in simulations to account for solvation .
Q. What strategies confirm the absence of DNA-reactive mutagenicity in this compound?
- Methodological Answer :
- Combinatorial testing : Pair Ames tests with micronucleus assays to rule out chromosomal damage.
- Metabolic activation : Include S9 liver homogenate to assess pro-mutagenic potential.
- Structural analogs : Compare to non-mutagenic N-oxides (e.g., 2,7-naphthyridine 2-oxide) lacking secondary alerts .
Q. How to design isotopic labeling experiments to study deoxygenation mechanisms?
- Methodological Answer :
- ¹⁸O labeling : Synthesize this compound with ¹⁸O at the N-oxide position.
- Mechanistic tracking : Use mass spectrometry or ¹⁷O NMR to trace oxygen fate during reductive or acidic deoxygenation .
- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to infer mechanistic pathways.
Notes for Reproducibility
- Experimental documentation : Follow Beilstein Journal guidelines for detailing synthetic procedures, including solvent volumes, purification methods, and characterization data .
- Data sharing : Provide raw computational input/output files and spectral data as supplementary information to enable validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
